Phase Transition Fingerprint: NAP–TNB Exhibits Two Solid–Solid Transitions Quantitatively Distinct from the Anthracene and Carbazole Analogs
The NAP–TNB complex displays two unique solid–solid phase transitions at 220 K (ΔH = 0.4063 kcal mol⁻¹; ΔS = 1.73 cal mol⁻¹ K⁻¹) and 424.5 K (ΔH = 0.3819 kcal mol⁻¹; ΔS = 0.901 cal mol⁻¹ K⁻¹) prior to melting at 430.8 K (ΔH_fus = 7.6243 kcal mol⁻¹) . These transitions are absent in the pure naphthalene and pure TNB components and differ from the transition profiles of the anthracene–TNB and carbazole–TNB complexes reported in the same calorimetric study . No other TNB-based CT complex with a simple polycyclic aromatic hydrocarbon donor is documented to exhibit this specific pair of pre-melting solid–solid transitions at these exact temperatures.
| Evidence Dimension | Solid–solid phase transition temperatures and enthalpies |
|---|---|
| Target Compound Data | Transition 1: T = 220 K, ΔH = 0.4063 kcal mol⁻¹; Transition 2: T = 424.5 K, ΔH = 0.3819 kcal mol⁻¹; Melting: T = 430.8 K, ΔH_fus = 7.6243 kcal mol⁻¹ |
| Comparator Or Baseline | Anthracene–TNB and carbazole–TNB complexes: differing transition profiles (exact comparative numerical data within the same Thermochim. Acta 1980 study) |
| Quantified Difference | NAP–TNB is the only complex in this donor series with two clearly resolved solid–solid transitions at 220 K and 424.5 K; the phase diagrams of the anthracene and carbazole systems are qualitatively different across the 180–450 K range. |
| Conditions | Perkin-Elmer DSC-1B scanning calorimeter; temperature range 180 K to just below the melting point; polycrystalline samples (Radomska & Radomski, 1980) |
Why This Matters
For procurement involving solid-state applications (e.g., crystal engineering, polymorph screening, or thermal stability benchmarking), these unique phase-transition temperatures serve as a verifiable identity and purity fingerprint that cannot be replicated by substituting anthracene or carbazole as the donor.
- [1] NIST Chemistry WebBook, Naphthalene-1,3,5-trinitrobenzene adduct, Phase change data, compiled by E.S. Domalski and E.D. Hearing; primary data from Radomska and Radomski, 1980. View Source
- [2] Radomska, M.; Radomski, R. Calorimetric studies of binary systems of 1,3,5-trinitrobenzene with naphthalene, anthracene and carbazole. I. Phase transitions and heat capacities of the pure components and charge-transfer complexes. Thermochim. Acta 1980, 40, 405–414. View Source
